

# Application Notes and Protocols for the Synthesis of Rivaroxaban

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## Compound of Interest

Compound Name: 4-(4-Aminophenyl)morpholin-3-one

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These application notes provide a detailed protocol for the synthesis of Rivaroxaban, a direct factor Xa inhibitor, starting from **4-(4-aminophenyl)morpholin-3-one**. The described methodology is based on established synthetic routes and offers high yield and purity.

## Introduction

Rivaroxaban is an orally administered anticoagulant widely used for the prevention and treatment of thromboembolic disorders.<sup>[1][2]</sup> Its mechanism of action involves the direct and competitive inhibition of both free and clot-bound Factor Xa (FXa), a critical enzyme in the coagulation cascade.<sup>[1][2][3][4]</sup> By inhibiting FXa, Rivaroxaban effectively blocks the conversion of prothrombin to thrombin, thereby preventing the formation of fibrin clots.<sup>[1][2]</sup> The synthesis of Rivaroxaban is a multi-step process, and one common route utilizes **4-(4-aminophenyl)morpholin-3-one** as a key starting material.<sup>[5][6][7][8]</sup> This document outlines a detailed protocol for this synthesis, including the preparation of a key carbamate intermediate and its subsequent conversion to Rivaroxaban, as well as purification methods to achieve high-purity final product suitable for pharmaceutical research and development.

## Quantitative Data Summary

The following table summarizes the typical yields and purity obtained at different stages of the Rivaroxaban synthesis, starting from **4-(4-aminophenyl)morpholin-3-one**.

Step	Product	Typical Yield (%)	Purity (%) (by HPLC)	Reference
1. Carbamate Formation	Ethyl 4-(3-oxomorpholino)phenylcarbamate	96	-	[9]
2. Final Acylation Step	Crude Rivaroxaban	92	95 - 98	[10]
3. Purification of Rivaroxaban (Acid treatment and anti-solvent)	Pure Rivaroxaban	-	> 99.8	[11]
4. Purification of Rivaroxaban (Recrystallization from ethylene glycol methyl ether)	Pure Rivaroxaban	86.5	99.74	[12]

## Experimental Protocols

### Part 1: Synthesis of Ethyl 4-(3-oxomorpholino)phenylcarbamate

This protocol describes the formation of the carbamate intermediate from **4-(4-aminophenyl)morpholin-3-one**.

Materials:

- **4-(4-Aminophenyl)morpholin-3-one** (9.1 g, 47.4 mmol)
- Toluene (70 ml)
- Potassium carbonate ( $K_2CO_3$ ) (7.9 g, 56.9 mmol)
- Water (15 ml)

- Ethyl chloroformate (6.2 g, 56.9 mmol)

Procedure:

- Dissolve 9.1 g of 4-(4-aminophenyl)-3-morpholinone in 50 ml of toluene in a reaction vessel.
- Add 7.9 g of  $K_2CO_3$  and 15 ml of water to the solution.
- Cool the mixture to 0°C using an ice bath.
- Slowly add a solution of 6.2 g of ethyl chloroformate in 20 ml of toluene dropwise to the reaction mixture while maintaining the temperature at 0°C.
- After the addition is complete, allow the reaction mixture to gradually warm to room temperature.
- Continue stirring the reaction for 3 hours at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, filter the mixture to collect the solid product.
- Wash the filter cake with water.
- Dry the collected white solid under vacuum at 40°C to obtain ethyl 4-(3-oxomorpholino)phenylcarbamate. The expected yield is approximately 12.0 g (96%).<sup>[9]</sup>

## Part 2: Synthesis of Rivaroxaban

This part of the protocol outlines the subsequent steps to convert the carbamate intermediate into Rivaroxaban. A general outline is provided as the direct conversion from this specific carbamate is part of a multi-step pathway. A more direct final acylation step from a common precursor is detailed below.

General Procedure for subsequent steps (conceptual): The synthesized carbamate would typically undergo further reactions to introduce the oxazolidinone ring and the 5-chlorothiophene-2-carboxamide side chain. This often involves reaction with (R)-glycidyl butyrate or a similar epoxide, followed by cyclization and finally acylation.

Detailed Protocol for Final Acylation Step (from a suitable precursor):

This protocol describes the final acylation to yield Rivaroxaban from the amine precursor, 4-(4-((S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one methanesulfonate.

Materials:

- 4-(4-((S)-5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one methanesulfonate (2.0 kg)
- Methyl ethyl ketone (MEK) (11.0 L)
- Water (15.0 L)
- Potassium bicarbonate ( $\text{KHCO}_3$ ) (1.55 kg)
- 5-chlorothiophene-2-carboxylic acid chloride (13.9 L of 2.14 M solution in toluene)
- Ethanol

Procedure:

- Dissolve 2.0 kg of the methanesulfonate salt in a mixture of 5.0 L of MEK and 10.0 L of water.
- Add a solution of 1.55 kg of  $\text{KHCO}_3$  in 5.0 L of water to the mixture.
- Cool the mixture to 15°C.
- Add a solution of the 5-chlorothiophene-2-carboxylic acid chloride in 6.0 L of MEK.
- Stir the reaction mixture at 20°C for 15 minutes.
- Heat the mixture to 50°C for 30 minutes.
- Filter the mixture and cool the clear filtrate to 5°C and stir for 2 hours.
- Collect the precipitated product by filtration.

- Wash the product with hot water (2 x 2.5 L at 60°C) and then with ethanol (2 x 3.0 L).
- Dry the product under vacuum to obtain Rivaroxaban as a nearly white powder. The expected yield is approximately 2.16 kg (96%).[\[13\]](#)

## Part 3: Purification of Rivaroxaban

High purity is essential for pharmaceutical applications. The following protocols describe methods to purify crude Rivaroxaban.

### Protocol 3a: Purification by Acid Treatment and Anti-Solvent Precipitation

#### Materials:

- Crude Rivaroxaban (purity 95-98%)
- Methylene dichloride (or other suitable polar/non-polar solvent)
- Suitable acid (inorganic or organic)
- Suitable anti-solvent

#### Procedure:

- Dissolve the crude Rivaroxaban in a suitable solvent such as methylene dichloride.
- Add a suitable acid to the solution until a clear solution is obtained.
- Isolate the pure Rivaroxaban by adding a suitable anti-solvent to the clear solution, which will cause the product to precipitate.
- Optionally, wash the isolated pure Rivaroxaban with a solvent.
- Dry the purified product at 60 ±5°C under vacuum to obtain Rivaroxaban with a purity of >99.8%.[\[11\]](#)

### Protocol 3b: Recrystallization from Ethylene Glycol Methyl Ether

#### Materials:

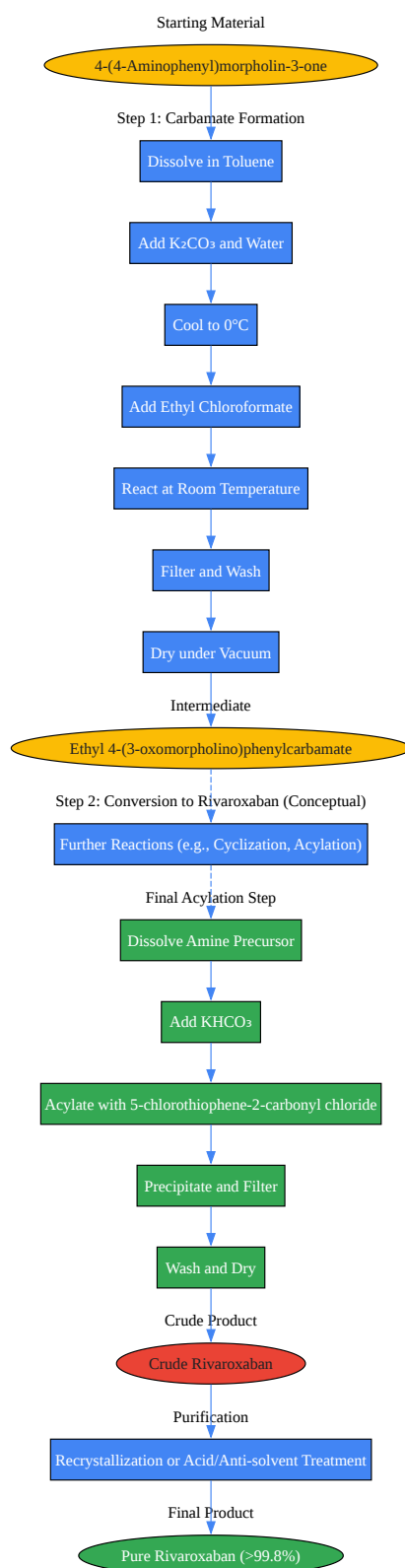
- Crude Rivaroxaban (4 g)
- Ethylene glycol methyl ether (60 ml)
- Activated carbon (0.4 g)

#### Procedure:

- Suspend 4 g of crude Rivaroxaban in 60 ml of ethylene glycol methyl ether and heat to 125°C to dissolve.
- Add 0.4 g of activated carbon and stir the solution at this temperature for 10 minutes.
- Filter the solution while hot.
- Cool the mother liquor to room temperature to allow for crystallization.
- Collect the precipitated product by suction filtration.
- Wash the product with ethylene glycol methyl ether.
- Dry the product to obtain a white solid. The expected yield is approximately 3.46 g (86.5%) with a purity of 99.74%.<sup>[12]</sup>

## Visualizations

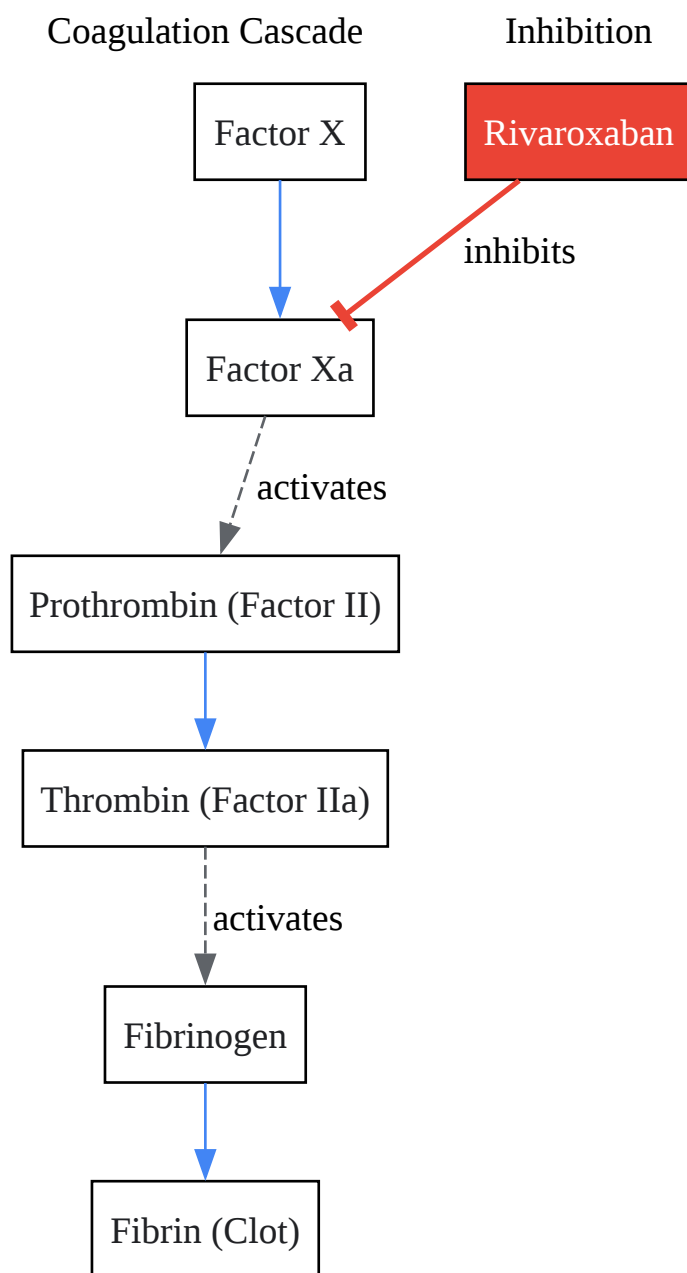
## Experimental Workflow



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Caption: Experimental workflow for the synthesis of Rivaroxaban.

## Rivaroxaban Mechanism of Action



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Caption: Rivaroxaban inhibits Factor Xa in the coagulation cascade.



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